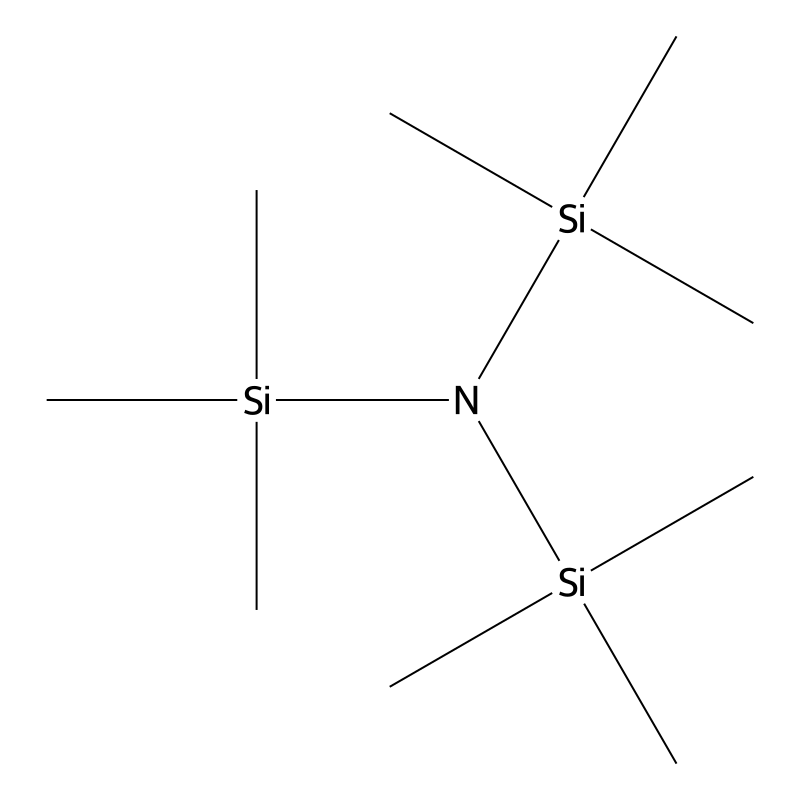

Tris(trimethylsilyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tris(trimethylsilyl)amine: is the simplest tris(trialkylsilyl)amine, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups . It’s a colorless, crystalline or waxy solid which is stable to water and bases .

Synthetic Building Block

Field: Organic Chemistry

Application: Tris(trimethylsilyl)amine can be used as a synthetic building block.

Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

Results: The outcomes would also depend on the specific synthesis.

Intermediate in Chemical Nitrogen Fixation

Field: Inorganic Chemistry

Method: The specific methods of application or experimental procedures would depend on the particular process of nitrogen fixation being performed.

Results: The outcomes would also depend on the specific process.

Synthesis of Trimethylsilyl-diazomethane

Application: Tris(trimethylsilyl)amine can be used in the synthesis of trimethylsilyl-diazomethane.

Results: The outcomes would also depend on the specific synthesis.

Preparation of Azomethine Ylides from Ketones

Application: Tris(trimethylsilyl)amine can be used in the preparation of azomethine ylides from ketones.

Method: The specific methods of application or experimental procedures would depend on the particular preparation being performed.

Results: The outcomes would also depend on the specific preparation.

Enantioselective Hydrosilylation

Application: Tris(trimethylsilyl)amine can be used in enantioselective hydrosilylation.

Method: The specific methods of application or experimental procedures would depend on the particular process of enantioselective hydrosilylation being performed.

Results: The outcomes would also depend on the specific process.

Tris(trimethylsilyl)amine is a chemical compound with the formula and a molecular weight of approximately 233.57 g/mol. It is classified as the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups (-Si(CH₃)₃) . This compound is typically encountered as a colorless, crystalline, or waxy solid that is stable in the presence of water and bases but can be hydrolyzed by alcohols or acids, leading to the release of ammonia .

Tris(trimethylsilyl)amine has garnered significant interest in various fields, particularly in chemical nitrogen fixation, where it acts as a stable intermediate in the conversion of atmospheric nitrogen into organic substrates under mild conditions . Its unique structure and reactivity make it a valuable reagent in synthetic organic chemistry.

- Formation of Nitridoantimone Clusters: When reacted with antimony trichloride, tris(trimethylsilyl)amine can form nitridoantimone cubane-type clusters almost quantitatively at low temperatures .

- Silylation Reactions: It undergoes hydrolysis to produce ammonia when treated with water, which is significant for chemical nitrogen fixation processes .

- Reactions with Boranes: Tris(trimethylsilyl)amine reacts with monochloroboranes to produce various boron-containing compounds, showcasing its utility in organometallic chemistry .

The general reaction for its formation from lithium nitride and trimethylchlorosilane can be represented as:

This reaction highlights its synthesis from readily available precursors .

Tris(trimethylsilyl)amine can be synthesized through several methods:

- From Hexamethyldisilazane: The most common method involves reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane. This reaction can yield tris(trimethylsilyl)amine with an efficiency of about 80% .

- Lithium Nitride Reaction: A one-pot reaction involving lithium nitride and trimethylchlorosilane in tetrahydrofuran can also produce tris(trimethylsilyl)amine with yields around 72% .

- Alternative Routes: Other methods include using lithium salts derived from hexamethyldisilazane, although these typically yield lower amounts (50-60%) .

Tris(trimethylsilyl)amine serves multiple roles in synthetic chemistry:

- Synthetic Building Block: It is used as a building block for synthesizing more complex organic compounds, particularly those involving nitrogen functionalities.

- Chemical Nitrogen Fixation: Its ability to facilitate nitrogen fixation under mild conditions makes it valuable for producing ammonia and other nitrogen-containing compounds .

- Reagent in Organic Synthesis: It finds application in various organic transformations, including silylation reactions and the preparation of boron-containing compounds .

Interaction studies involving tris(trimethylsilyl)amine primarily focus on its reactivity with other chemical species rather than biological interactions. Notable studies include:

- Reactivity with Monochloroboranes: Research has demonstrated how tris(trimethylsilyl)amine interacts with various monochloroboranes to yield new boron-nitrogen compounds, indicating its versatility as a reagent .

- Synthesis of Diazaborolidines: Studies have shown that it can react with amine-boron complexes to form diazaborolidines, showcasing its role in organometallic chemistry .

Several compounds share structural similarities with tris(trimethylsilyl)amine. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Hexamethyldisilazane | A precursor to tris(trimethylsilyl)amine; contains two silicon atoms. | |

| Trimethylsilylamine | A simpler silylamine; less sterically hindered than tris(trimethylsilyl)amine. | |

| Tris(phenyl)silylamine | Contains phenyl groups instead of methyl; shows different reactivity patterns. | |

| Tris(trimethylgermyl)amine | Similar structure but contains germanium; different electronic properties. |

Tris(trimethylsilyl)amine stands out due to its unique combination of stability and reactivity, particularly in nitrogen fixation processes and as a versatile reagent in organic synthesis.

Early Research Milestones

The synthesis of tris(trimethylsilyl)amine was first achieved in the mid-20th century, overcoming challenges associated with fully silylating ammonia. Early attempts to react ammonia with trimethylchlorosilane (Me₃SiCl) failed due to the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) as the terminal product. Breakthroughs came with the use of alkali metal amides: reacting the sodium salt of HMDS (NaN(SiMe₃)₂) with Me₃SiCl yielded N(SiMe₃)₃ in 80% efficiency. Lithium-based routes, though less efficient (50–60% yield), provided alternative pathways.

A pivotal advancement was Kyo Shiina’s 1972 demonstration of N(SiMe₃)₃ as a stable intermediate in nitrogen fixation. By reducing molecular nitrogen (N₂) with Me₃SiCl and lithium, Shiina achieved catalytic silylation, marking the first example of N₂ functionalization under mild conditions.

Evolution of Synthetic Approaches

Modern syntheses leverage diverse strategies:

- Metathesis Reactions: Li₃N reacts with Me₃SiCl in tetrahydrofuran (THF) to form N(SiMe₃)₃ in 72% yield.

- Reductive Silylation: Mo and Fe catalysts enable direct N₂-to-silylamine conversion, with turnover numbers (TONs) exceeding 50.

Table 1: Synthetic Methods for N(SiMe₃)₃

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| HMDS/NaNH₂ + Me₃SiCl | NaN(SiMe₃)₂, Me₃SiCl | 80 | |

| Li₃N + Me₃SiCl | Li₃N, Me₃SiCl | 72 | |

| Catalytic N₂ Silylation | Mo/Fe catalysts, Me₃SiCl | 86 |

Key Contributors

Classical Synthesis Approaches

Early Synthetic Challenges

Initial attempts to synthesize tris(trimethylsilyl)amine via direct reaction of ammonia with trimethylchlorosilane ($$\text{ClSi(CH}3\text{)}3$$) proved unsuccessful, even under extreme conditions (500°C) or in the presence of pyridine [1]. The reaction halted at bis(trimethylsilyl)amine ($$\text{HN(Si(CH}3\text{)}3\text{)}_2$$, hexamethyldisilazane, HMDS$$), underscoring the thermodynamic stability of the disilylated product and the kinetic barriers to trisubstitution [1].

Lithium and Sodium Amide-Based Methods

The breakthrough came with alkali metal-mediated routes. Sodium amide ($$\text{NaNH}2$$) or metallic sodium reacts with HMDS to form the sodium salt ($$\text{NaN(Si(CH}3\text{)}3\text{)}2$$), which subsequently reacts with trimethylchlorosilane to yield tris(trimethylsilyl)amine in 80% yield [1] [2]. Similarly, lithium derivatives, generated via $$\text{LiNH}2$$ or $$\text{C}4\text{H}9\text{Li}$$, afford the lithium salt ($$\text{LiN(Si(CH}3\text{)}3\text{)}2$$), though with lower efficiency (50–60% yield) [1] [3].

Reaction Pathway:

$$

\text{HN(SiMe}3\text{)}2 + \text{NaNH}2 \rightarrow \text{NaN(SiMe}3\text{)}2 + \text{NH}3

$$

$$

\text{NaN(SiMe}3\text{)}2 + \text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + \text{NaCl}

$$

Metal Nitride Routes

Lithium nitride ($$\text{Li}3\text{N}$$) offers a one-pot synthesis route when reacted with trimethylchlorosilane in tetrahydrofuran (THF), achieving 72% yield [1]:

$$

\text{Li}3\text{N} + 3\text{ClSiMe}3 \rightarrow \text{N(SiMe}3\text{)}_3 + 3\text{LiCl}

$$

This method bypasses intermediate disilylamine formation, simplifying purification [1].

Modern Synthesis Techniques

Optimized Metal-Mediated Approaches

Transition metal catalysts, such as titanium complexes, enable nitrogen fixation under ambient conditions. A triaryl-Tren ligated titanium dinitrogen complex catalyzes $$\text{N}_2$$ conversion to tris(trimethylsilyl)amine with a turnover number (TON) of 16.5 per titanium atom [4]. This method represents a paradigm shift toward catalytic nitrogen silylation.

One-Pot Synthesis Strategies

The lithium nitride route exemplifies efficient one-pot synthesis, minimizing intermediate isolation and reducing reaction steps [1]. Solvent selection (e.g., THF) enhances reaction homogeneity and yield [3].

High-Yield Methodologies

Sodium-based methods remain the gold standard for laboratory-scale production (80% yield), while lithium-mediated routes are preferred for specialized applications requiring lower byproduct solubility [1] [2].

Metal-Mediated Synthesis Routes

Alkali Metal-Based Synthesis

Alkali metals ($$\text{Li}$$, $$\text{Na}$$, $$\text{K}$$) dominate industrial synthesis due to their cost-effectiveness and straightforward salt metathesis [2] [3]. Sodium derivatives are trimeric in solid state, whereas lithium analogs form solvent-free trimers [2].

Transition Metal-Catalyzed Formation

Titanium and zirconium complexes facilitate $$\text{N}_2$$ activation, enabling catalytic cycles that reduce reliance on stoichiometric metal reagents [4]. These systems operate under mild conditions but require sophisticated ligand frameworks.

Comparative Efficiency of Metal Systems

| Metal System | Yield (%) | Conditions | Byproducts |

|---|---|---|---|

| Sodium amide | 80 | Reflux, inert atmosphere | $$\text{NaCl}$$ |

| Lithium nitride | 72 | THF, ambient temperature | $$\text{LiCl}$$ |

| Titanium catalyst | 16.5 TON | Room temperature, $$\text{N}_2$$ | None (catalytic) |

Green Chemistry Approaches to Synthesis

Solvent Considerations

Hexane and THF are common solvents, but recent efforts prioritize recyclable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact [3].

Energy Efficiency Improvements

Transition metal catalysis reduces energy demands by eliminating high-temperature steps [4]. Microwave-assisted reactions further accelerate silylation kinetics [3].

Waste Reduction Strategies

In situ $$\text{NaCl}$$/$$\text{LiCl}$$ precipitation allows facile filtration, while catalytic methods minimize metal waste [1] [4].

Scale-up and Industrial Production Considerations

Engineering Challenges

Handling pyrophoric alkali metals (e.g., $$\text{Na}$$, $$\text{Li}$$) necessitates inert atmosphere reactors and explosion-proof equipment [2]. Continuous flow systems mitigate risks by limiting reactant volumes [6].

Economic Feasibility

The tris(trimethylsilyl)amine market is projected to grow at 6.5% CAGR (2026–2033), driven by demand in pharmaceuticals and agrochemicals [7]. Bulk sodium-based synthesis remains cost-optimal at \$150–\$250 million market scales [7].

Process Optimization Strategies

Flow chemistry enhances scalability by improving heat/mass transfer and enabling real-time monitoring [6]. Automated salt removal systems reduce downtime in batch processes [2].

Planar vs. Pyramidal Nitrogen Configuration

The nitrogen atom in tris(trimethylsilyl)amine adopts a planar configuration, representing a fundamental departure from the pyramidal geometry observed in analogous carbon compounds such as trimethylamine [1] [2]. This planar arrangement places the nitrogen center in the plane defined by the three silicon atoms, with the three Si-N bonds exhibiting perfect coplanarity within experimental error [3] [4].

Electron diffraction studies in the gas phase have definitively established that the three Si-N bonds are coplanar and measure 175.5(3) pm in length [3] [4]. The Si-N-Si bond angles approach the ideal 120° expected for perfect trigonal planar geometry, with experimental values of 120.0(1)° determined through gas-phase electron diffraction [3] [4]. This represents a significant deviation from the tetrahedral geometry that would be expected based on conventional valence shell electron pair repulsion (VSEPR) theory [2] [5].

The planar configuration contrasts markedly with trimethylamine, where the nitrogen atom maintains a pyramidal geometry due to sp³ hybridization [2] [5]. In trimethylamine, the nitrogen lone pair occupies an sp³ hybrid orbital, resulting in a tetrahedral arrangement around the nitrogen center with bond angles of approximately 109.5° [2] [5]. The fundamental difference in geometry between these structurally similar compounds has been attributed to the electronic and steric properties of the silicon substituents versus carbon substituents [6] [7].

Theoretical examinations using block-localized wave function methods have revealed that the planar geometry of tris(trimethylsilyl)amine originates from electrostatic effects rather than purely electronic delocalization considerations [6] [7]. The relatively low electronegativity of silicon compared to carbon results in highly polar N-Si bonds, creating significant long-range electrostatic repulsion between the silyl groups [6] [7]. This "polar σ-effect" has been identified as the primary driving force for the planar geometry, with computational studies demonstrating that only highly electronegative substituents such as fluorine or hydroxyl groups can induce pyramidal geometry at the nitrogen center in silylamines [6] [7].

Silicon Coordination Environment

Each silicon atom in tris(trimethylsilyl)amine maintains a nearly tetrahedral coordination environment with four substituents: the nitrogen atom and three methyl groups [3] [4]. The Si-C bond lengths measure 187.9(3) pm, while the C-H bond lengths are 110.6(3) pm [3] [4]. The geometry at silicon exhibits only minor deviations from perfect tetrahedral coordination, with N-Si-C angles ranging from 111.5(7)° to 112.6(4)° [3] [4].

The C-Si-C bond angles show slight variations from the ideal tetrahedral angle of 109.5°, with values of 108.0(8)° for two angles and 105.0° for the third [3] [4]. These deviations reflect the electronic and steric influences of the nitrogen atom on the silicon coordination sphere. The Si-C-H angles measure 110.1(4)°, indicating minimal distortion in the methyl group geometries [3] [4].

The trimethylsilyl groups exhibit local C₃ symmetry, with the overall molecular symmetry for the heavy atoms being very close to C₃ₕ [3] [4]. Small twists of just 5.2(24)° reduce the symmetry to C₃, though this torsional distortion is barely significant given the experimental uncertainties [3] [4]. The silicon coordination environment remains remarkably consistent across different trimethylsilyl groups within the molecule, indicating uniform electronic effects throughout the structure [3] [4].

Conformational Analysis

Conformational analysis of tris(trimethylsilyl)amine has been conducted through both experimental and theoretical approaches [1] [8]. The gas-phase electron diffraction studies reveal that the trimethylsilyl groups are arranged to minimize steric interactions while maintaining the planar nitrogen geometry [3] [4]. The overall molecular conformation approximates C₃ₕ symmetry, with the three Si-N bonds lying in a single plane [3] [4].

Deuterium NMR studies of the solid state have provided detailed information about the dynamic behavior of the molecule across different temperature ranges [1] [9]. At 77 K, only fast rotation of the methyl groups is observed, with all other motions effectively frozen on the NMR timescale [1] [9]. Between 122 K and 171 K, rotation of the trimethylsilyl groups and rotation of the entire molecule about its C₃ axis begin to affect the deuterium NMR line shape [1] [9].

Above 180 K, both the trimethylsilyl group rotation and molecular rotation become fast (>10⁵ Hz), indicating significant dynamic motion [1] [9]. The conformational analysis reveals that the only dynamic model capable of explaining the NMR spectra at temperatures above 180 K requires the three N-Si bonds to be coplanar [1] [9]. This finding provides strong experimental support for the planar geometry determined by gas-phase electron diffraction studies [1] [9].

Si-N Bond Characteristics

Bond Length Analysis

The Si-N bonds in tris(trimethylsilyl)amine exhibit unusual length characteristics that distinguish them from typical Si-N single bonds [3] [4]. Gas-phase electron diffraction studies have determined the Si-N bond length to be 175.5(3) pm [3] [4], which is significantly longer than the Si-N bonds found in most other silylamines. For comparison, the Si-N bond lengths in related compounds are notably shorter: trisilylamine (N(SiH₃)₃) exhibits Si-N bonds of 173.0(5) pm [10], while tris(methylsilyl)amine shows Si-N bonds of 172.9(3) pm [11] [12].

The elongation of the Si-N bonds in tris(trimethylsilyl)amine has been attributed to the significant steric crowding imposed by the bulky trimethylsilyl groups [3] [4]. The crowding effect prevents the trimethylsilyl groups from separating by increasing the Si-N-Si bond angles, instead forcing an elongation of the Si-N bonds to minimize unfavorable steric interactions [3] [4]. This represents a clear manifestation of steric effects on bond length, where the molecular geometry adjusts to accommodate the spatial requirements of the large substituents [3] [4].

Solid-state measurements have yielded slightly different Si-N bond lengths due to crystal packing effects. X-ray crystallographic studies of related trisilylamine compounds at low temperatures have reported mean Si-N bond lengths of 1.730(5) Å [10], which are marginally shorter than the gas-phase values. The variation between gas-phase and solid-state measurements reflects the influence of intermolecular interactions and crystal packing forces on the molecular geometry [10].

Electronic Structure Considerations

The electronic structure of the Si-N bonds in tris(trimethylsilyl)amine involves complex interactions between the nitrogen lone pair and silicon-based orbitals [6] [7]. The nitrogen atom utilizes sp² hybrid orbitals to form σ bonds with the three silicon atoms, leaving a pure p orbital perpendicular to the molecular plane that contains the lone pair electrons [6] [7]. This electronic arrangement facilitates multiple types of orbital interactions that influence the bond characteristics [6] [7].

Negative hyperconjugation represents the primary electronic interaction affecting the Si-N bonds [6] [7]. This involves donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of the Si-H bonds, with each individual n→σ interaction contributing approximately 5.08 kcal/mol to the molecular stabilization energy [6] [7]. The six-fold donation from the nitrogen lone pair to the Si-H antibonding orbitals plays a crucial role in determining the electronic distribution within the molecule [6] [7].

The second significant electronic interaction involves pπ→dπ bonding between the nitrogen p orbital and vacant d orbitals on silicon [6] [7]. While this interaction has historically been emphasized as a primary contributor to the unusual bonding in silylamines, modern computational studies indicate that it makes only a modest contribution to the overall electronic delocalization [6] [7]. The silicon d orbitals do participate in electronic delocalization, but their role is secondary to the negative hyperconjugation effects [6] [7].

Comparison with Related Si-N Compounds

The Si-N bond characteristics in tris(trimethylsilyl)amine can be effectively compared with those in related silicon-nitrogen compounds to understand the effects of substituent variation [11] [13] [12]. Tris(methylsilyl)amine exhibits Si-N bonds of 172.9(3) pm, which are approximately 2.6 pm shorter than those in tris(trimethylsilyl)amine [11] [12]. This difference clearly demonstrates the impact of increased steric bulk on bond length, as the additional methyl groups on each silicon atom force the Si-N bonds to elongate [11] [12].

Trisilylamine (N(SiH₃)₃) provides an important comparison point, with Si-N bonds of 173.0(5) pm [10]. The similarity in bond lengths between trisilylamine and tris(methylsilyl)amine, despite the presence of methyl substituents in the latter, suggests that the steric effects of methyl groups are relatively modest compared to the dramatic impact of the bulky trimethylsilyl groups [10] [12].

Bis(trimethylsilyl)amine represents a different structural class, where the nitrogen atom adopts a pyramidal geometry rather than the planar arrangement found in tris(trimethylsilyl)amine [13] [14]. The structural transition from pyramidal to planar geometry upon going from two to three trimethylsilyl substituents reflects the balance between electronic effects favoring planarity and steric interactions that become increasingly important with additional bulky substituents [13] [14].

N,N-dimethyl(trimethylsilyl)amine exhibits Si-N bonds of 1.719(4) pm, which are notably shorter than those in tris(trimethylsilyl)amine [13] [14]. This compound adopts a slightly non-planar geometry at nitrogen, representing an intermediate case between the pyramidal geometry of simple amines and the planar geometry of tris(trimethylsilyl)amine [13] [14]. The shorter Si-N bond length in this compound has been attributed to reduced steric crowding compared to the fully substituted tris(trimethylsilyl)amine [13] [14].

Crystallographic Studies

Single Crystal Analysis Findings

Single crystal X-ray diffraction studies of tris(trimethylsilyl)amine have been challenging due to the compound's physical properties [15] [10]. The material exists as a soft, waxy solid at room temperature, making it unsuitable for conventional crystal diffraction studies [15] [10]. However, related trisilylamine compounds have been successfully analyzed by single crystal X-ray diffraction at low temperatures, providing valuable structural information [10].

Crystallographic studies of trisilylamine (N(SiH₃)₃) at 115 K have revealed the compound crystallizes in the triclinic space group P1̄ with unit cell parameters a = 6.84 Å, b = 8.17 Å, c = 6.87 Å, α = 95.5°, β = 119.1°, γ = 98.6°, and Z = 2 [10]. The structure refinement converged to R = 0.051 using 651 photographic intensities, confirming the molecular geometry determined by gas-phase electron diffraction [10].

The crystallographic analysis reveals negligible deviations from molecular C₃ₕ symmetry, even for the hydrogen atoms [10]. The mean Si-N bond length in the solid state is 1.730(5) Å, which is slightly shorter than the gas-phase value due to crystal packing effects [10]. The heavy atoms (silicon and nitrogen) exhibit thermal motion primarily in a direction parallel to the molecular C₃ axis, indicating restricted rotational motion in the crystal lattice [10].

Packing Arrangements

The crystal packing of tris(trimethylsilyl)amine-related compounds exhibits no short intermolecular contacts, indicating that the molecules are held together primarily by weak van der Waals forces [10]. The absence of strong intermolecular interactions is consistent with the relatively low melting point of 343 K and the material's waxy consistency at room temperature [16] [17].

The packing arrangement in the triclinic crystal system accommodates the bulky trimethylsilyl groups through efficient space filling without forming specific intermolecular bonding patterns [10]. The molecular orientation within the crystal lattice is influenced by the need to minimize steric repulsion between the large substituents on neighboring molecules [10]. This results in a packing arrangement where the molecules are oriented to maximize the distance between bulky trimethylsilyl groups on adjacent molecules [10].

The crystal structure analysis indicates that the solid-state structure consists of essentially isolated molecules, with the molecular geometry remaining largely unchanged from the gas phase [10]. This finding suggests that intermolecular interactions have minimal influence on the fundamental molecular structure and bonding characteristics [10].

Intermolecular Interactions

The intermolecular interactions in tris(trimethylsilyl)amine crystals are dominated by weak van der Waals forces between the methyl groups of adjacent molecules [10]. No evidence for hydrogen bonding, π-π stacking, or other specific intermolecular interactions has been identified in the crystal structure [10]. The absence of strong intermolecular interactions is consistent with the compound's relatively low melting point and soft, waxy physical properties [16] [17].

The bulky trimethylsilyl groups effectively shield the central nitrogen atom from intermolecular interactions, creating a sterically protected environment [10]. This steric protection contributes to the compound's stability toward hydrolysis and other chemical reactions that might otherwise occur at the nitrogen center [18] [17]. The intermolecular distances between nitrogen atoms in adjacent molecules are sufficiently large to prevent any significant electronic interactions [10].

The crystal packing efficiency is relatively low due to the bulky nature of the trimethylsilyl groups, which cannot pack as efficiently as smaller substituents [10]. This results in a crystal structure with significant void space, contributing to the material's low density and soft mechanical properties [10]. The packing arrangement represents a compromise between minimizing intermolecular repulsion and achieving reasonable crystal stability [10].

Solid-State Structure and Dynamics

Phase Transition Behavior

Tris(trimethylsilyl)amine undergoes a distinct phase transition at 227 ± 2 K, as determined by variable-temperature deuterium NMR spectroscopy [1] [9]. This phase transition is characterized by significant changes in the molecular dynamics and represents a critical point in the temperature-dependent behavior of the solid compound [1] [9]. The phase transition temperature has been consistently observed across multiple experimental studies, indicating its fundamental importance to the solid-state structure [1] [9].

Below the phase transition temperature, the molecular motion is restricted primarily to methyl group rotation, with larger-scale motions being effectively frozen on the NMR timescale [1] [9]. The phase transition marks the onset of more complex dynamic behavior, including rotation of the trimethylsilyl groups and overall molecular reorientation [1] [9]. The transition is accompanied by changes in the NMR line shapes that reflect the altered dynamic environment [1] [9].

Differential scanning calorimetry studies have provided additional information about the phase transition, revealing an enthalpy of fusion of 1.77 kJ/mol at 337.2 K [16]. The relatively low enthalpy of fusion is consistent with the weak intermolecular interactions that characterize the solid-state structure [16]. The phase transition behavior reflects the balance between thermal energy and the weak intermolecular forces that stabilize the crystal structure [16].

Rotational Dynamics

The rotational dynamics of tris(trimethylsilyl)amine in the solid state exhibit complex temperature dependence, as revealed by deuterium NMR spectroscopy [1] [9]. At 77 K, only fast rotation of the methyl groups is observed, with correlation times on the order of microseconds [1] [9]. This represents the lowest energy motion available to the molecule in the solid state, requiring minimal activation energy to overcome the rotational barriers [1] [9].

Between 122 K and 171 K, rotation of the trimethylsilyl groups about the Si-N bonds begins to affect the deuterium NMR line shape [1] [9]. This intermediate temperature range is characterized by the onset of more complex motional behavior, where the entire trimethylsilyl units undergo reorientation while the overall molecular framework remains relatively rigid [1] [9]. The trimethylsilyl group rotation occurs with characteristic frequencies that increase with temperature [1] [9].

Above 180 K, both trimethylsilyl group rotation and rotation of the entire molecule about its C₃ axis become fast (>10⁵ Hz) [1] [9]. The molecular rotation about the C₃ axis represents a higher energy motion that requires more thermal activation to overcome the intermolecular barriers in the crystal lattice [1] [9]. This rotation is coupled with the trimethylsilyl group rotation, creating a complex dynamic pattern that persists until the phase transition at 227 K [1] [9].

Temperature-Dependent Structural Changes

Above the phase transition temperature of 227 K, tris(trimethylsilyl)amine undergoes a fast precessional motion of increasing effective amplitude that continues until the melting point at 343 K [1] [9]. This precessional motion represents a new dynamic regime where the molecule exhibits large-amplitude librational motion within the crystal lattice [1] [9]. The amplitude of this motion increases systematically with temperature, reflecting the increasing thermal energy available to overcome intermolecular interactions [1] [9].

The temperature-dependent structural changes have been analyzed using dynamic models that account for the various types of molecular motion [1] [9]. The only dynamic model capable of explaining the NMR spectra at temperatures above 180 K requires the three N-Si bonds to be coplanar [1] [9]. This finding provides strong experimental support for the planar geometry determined by gas-phase electron diffraction studies and confirms that the fundamental molecular structure is maintained across the temperature range studied [1] [9].

The progressive activation of different dynamic modes with increasing temperature reflects the energy hierarchy of the various motional processes [1] [9]. Methyl group rotation requires the least energy, followed by trimethylsilyl group rotation, molecular rotation about the C₃ axis, and finally the large-amplitude precessional motion that characterizes the high-temperature phase [1] [9]. This hierarchy is consistent with the expected energy barriers for these different types of motion based on the molecular structure and intermolecular interactions [1] [9].

Theoretical Analyses of Bonding

Orbital Hybridization Models

Theoretical analyses of tris(trimethylsilyl)amine have established that the nitrogen atom adopts sp² hybridization, in contrast to the sp³ hybridization typically observed in analogous carbon compounds [6] [7]. The sp² hybridization model places the nitrogen atom in a planar environment with three equivalent hybrid orbitals directed toward the silicon atoms at 120° angles [6] [7]. This hybridization scheme leaves a pure p orbital perpendicular to the molecular plane that contains the nitrogen lone pair [6] [7].

The orbital hybridization model has been supported by extensive computational studies using density functional theory (DFT) and block-localized wave function methods [6] [7]. These calculations demonstrate that the sp² hybridization at nitrogen provides the optimal electronic configuration for the planar molecular geometry [6] [7]. The hybridization model successfully accounts for the observed bond angles and the electronic properties of the molecule [6] [7].

The silicon atoms maintain sp³ hybridization, forming tetrahedral coordination environments with the nitrogen atom and three methyl groups [6] [7]. The slight deviations from perfect tetrahedral geometry at silicon reflect the influence of the planar nitrogen environment and the electronic effects of the N-Si bonds [6] [7]. The hybridization models for both nitrogen and silicon atoms provide a consistent framework for understanding the overall molecular structure and bonding characteristics [6] [7].

Electron Density Distribution

Theoretical calculations of the electron density distribution in tris(trimethylsilyl)amine have revealed the complex nature of the bonding interactions [6] [7]. The nitrogen lone pair is localized in a p orbital perpendicular to the molecular plane, creating a region of high electron density above and below the planar N-Si₃ framework [6] [7]. This electron density distribution is responsible for the various orbital interactions that stabilize the molecular structure [6] [7].

Natural population analysis using Weinhold's method has provided detailed information about the charge distribution within the molecule [6] [7]. The analysis reveals that the N-Si bonds are highly polar, with significant charge separation between the nitrogen and silicon atoms [6] [7]. This polarization arises from the difference in electronegativity between nitrogen (3.04) and silicon (1.90), resulting in partial negative charge on nitrogen and partial positive charge on silicon [6] [7].

The electron density distribution calculations have identified the regions of maximum electron density around the nitrogen lone pair and the minimum electron density in the σ* antibonding orbitals of the Si-H bonds [6] [7]. The overlap between these regions of high and low electron density provides the driving force for the negative hyperconjugation interactions that stabilize the molecular structure [6] [7]. The electron density distribution also reveals the modest contribution of silicon d orbitals to the overall bonding scheme [6] [7].

Bond Order Considerations

Bond order calculations for tris(trimethylsilyl)amine have provided insights into the nature of the Si-N bonds [6] [7]. The calculated bond orders indicate that the Si-N bonds possess significant multiple bond character, with values intermediate between typical single and double bonds [6] [7]. This enhanced bond order arises from the various orbital interactions, including negative hyperconjugation and pπ→dπ bonding [6] [7].

The bond order analysis reveals that the multiple bond character is distributed among the three Si-N bonds, with each bond exhibiting approximately the same degree of enhancement [6] [7]. This uniform distribution is consistent with the molecular symmetry and the equivalent electronic environments of the three silicon atoms [6] [7]. The enhanced bond order contributes to the shortened Si-N bond lengths compared to typical Si-N single bonds [6] [7].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive